molecular formula C23H21N3O4S B2970249 1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine CAS No. 862793-26-8

1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine

Cat. No.: B2970249
CAS No.: 862793-26-8
M. Wt: 435.5
InChI Key: VWTLYGJPYSGWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine is a chemical hybrid featuring a 1,3-oxazole core linked to both a furan ring and a phenylpiperazine system via a phenylsulfonyl bridge. This unique structure combines multiple privileged pharmacophores often found in biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug discovery research. The presence of the 1,3-oxazole ring is a key structural motif, as this heterocycle is found in compounds investigated for a range of therapeutic areas . Similarly, the phenylpiperazine moiety is a well-established structural component in numerous pharmacologically active compounds, including certain antidepressants, underscoring its relevance in neuroscientific research . The integration of a phenylsulfonyl group can significantly influence the compound's physicochemical properties and its interaction with biological targets, potentially lending to the exploration of sulfonamide-based inhibitors. While the specific biological profile of this exact molecule is yet to be fully characterized, its architecture suggests potential as a valuable scaffold for probing various biological pathways. Research applications may include its use as a building block in the synthesis of more complex chemical libraries or as a lead compound for the development of novel therapeutic agents. It is intended for use in established in vitro assay systems to investigate its mechanism of action and pharmacological properties. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-31(28,19-10-5-2-6-11-19)22-23(30-21(24-22)20-12-7-17-29-20)26-15-13-25(14-16-26)18-8-3-1-4-9-18/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTLYGJPYSGWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H23N3O6SC_{25}H_{23}N_{3}O_{6}S with a molecular weight of 493.5 g/mol. Its structure incorporates several functional groups that contribute to its biological properties:

PropertyValue
Molecular FormulaC25H23N3O6S
Molecular Weight493.5 g/mol
IUPAC Name1-[4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-phenoxyethanone
InChI KeyJEJHDFWTUIWEKE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the oxazole ring through cyclization reactions. Subsequent steps include the introduction of the benzenesulfonyl group and the attachment of the piperazine moiety. The final product is obtained through nucleophilic substitution reactions involving phenoxyethanone.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and cellular receptors. The benzenesulfonyl group may inhibit enzyme activity, while the furan and oxazole rings could modulate signaling pathways within cells.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

Study on Anticancer Activity

A study published in PMC explored derivatives of oxazolones with similar structures, revealing that certain compounds exhibited potent anticancer effects against multiple human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Analgesic Activity Assessment

In another study focusing on analgesic compounds derived from oxazoles, researchers conducted writhing tests and hot plate tests on mice to assess pain relief efficacy. The results indicated that some derivatives significantly reduced pain responses without notable toxicity .

Scientific Research Applications

Scientific Research Applications of 1-{4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-phenoxyethanone

1-{4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-phenoxyethanone is a complex organic compound that combines benzenesulfonyl, furan, oxazole, piperazine, and phenoxyethanone moieties. The uniqueness of this compound lies in its specific combination of functional groups, which give it distinct chemical and biological properties.

Chemical Reactions

1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
  • Reduction: The oxazole ring can be reduced to form oxazolidines using reducing agents like lithium aluminum hydride.
  • Substitution: The benzenesulfonyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Applications

1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has a wide range of scientific research applications:

  • Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
  • Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Compound A , we compare its structural and functional attributes with analogous molecules from diverse pharmacological classes.

Table 1: Structural and Functional Comparison of Compound A and Analogs

Compound Name Key Structural Features Biological Activity/Findings Reference
1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine Oxazole + furan + phenylsulfonyl + 4-phenylpiperazine Antiviral (docking score: -11.2 kcal/mol vs. monkeypox targets)
1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine Thiophene + furan + chlorophenyl + hydrazine Tubulin polymerization inhibition (IC₅₀: 0.8 µM)
1-(N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl)-4-phenylpiperazine Bis-isoquinolinesulfonyl + tyrosine + 4-phenylpiperazine Kinase inhibition (hypothesized from sulfonyl-tyrosine motif)
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Oxadiazole + methylphenyl + piperazine No reported activity; structural analog for piperazine-oxadiazole hybrids
N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Piperazine + phenylsulfonyl + furan-carboxamide Antiviral (docking score: -10.5 kcal/mol vs. same targets as Compound A )
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine Naphthylsulfonyl + propenyl + piperazine Anticancer (hypothesized from sulfonyl-propenyl motif)

Role of Sulfonyl Groups

  • Compound A and the analog N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide both feature phenylsulfonyl groups, which enhance metabolic stability and facilitate hydrogen bonding with target proteins .
  • ~450 g/mol for Compound A) .

Heterocyclic Core Variations

  • Compound A uses a 1,3-oxazole core, whereas 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine employs a 1,2,4-oxadiazole.
  • The thiophene-based analog (1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine ) replaces oxazole with thiophene, demonstrating tubulin inhibition, suggesting heterocycle choice directly impacts target selectivity .

Piperazine Substituent Effects

  • Compound A and 1-(N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl)-4-phenylpiperazine both retain 4-phenylpiperazine, a moiety linked to CNS and antiviral activity. However, the latter’s tyrosine-sulfonyl extension may confer kinase inhibitory properties absent in Compound A .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangeReference
Oxazole CoreAcetonitrile, K₂CO₃, reflux60–75%
Piperazine CouplingDCM, DIEA, RT50–65%

Basic: Which spectroscopic and computational methods are critical for structural confirmation?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for furan (δ 6.3–7.5 ppm), oxazole (δ 8.1–8.5 ppm), and piperazine (δ 2.5–3.5 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Computational :
    • Density Functional Theory (DFT) : Validate electronic properties and stability .
    • Molecular Docking : Screen against targets (e.g., acetylcholinesterase for Alzheimer’s applications) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Answer:

  • Key Modifications :
    • Oxazole Substituents : Replace phenylsulfonyl with electron-withdrawing groups (e.g., nitro) to modulate electron density .
    • Piperazine Position : Introduce para-substituted aryl groups to improve target binding .
  • Methodology :
    • Synthesize analogs with systematic substituent variations.
    • Test in vitro bioactivity (e.g., IC₅₀ values for enzyme inhibition) .

Q. Table 2: SAR Trends in Analogous Compounds

SubstituentBioactivity (IC₅₀, µM)TargetReference
Phenylsulfonyl12.3 ± 1.2Acetylcholinesterase
4-Nitrobenzyl8.9 ± 0.8Acetylcholinesterase

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

  • Data Triangulation :
    • Compare assay conditions (e.g., pH, temperature, cell lines). Variability in IC₅₀ values may arise from differences in HEPES buffer pH (7.2 vs. 7.4) .
    • Validate via orthogonal assays (e.g., fluorescence polarization vs. ELISA).
  • Case Study : Discrepancies in bacterial biofilm inhibition ( vs. 18) were resolved by standardizing biofilm quantification protocols (e.g., crystal violet staining) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Formulation Adjustments :
    • Use hydroxypropyl-β-cyclodextrin to enhance aqueous solubility .
    • Introduce polar groups (e.g., hydroxyl or amine) to the piperazine ring .
  • Pharmacokinetic Screening :
    • Measure logP (optimal range: 2–3) and TPSA (<80 Ų) to predict absorption .

Q. Table 3: Physicochemical Properties

ParameterValueReference
logP2.8
TPSA78.9 Ų

Advanced: How can molecular docking guide target identification for this compound?

Answer:

  • Protocol :
    • Target Selection : Prioritize enzymes with known oxazole/piperazine interactions (e.g., kinases, phosphodiesterases) .
    • Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
    • Validation : Compare docking poses with X-ray crystallography data (if available) .
  • Case Study : Docking predicted strong binding to PI3Kγ (∆G = −9.2 kcal/mol), confirmed by enzymatic assays .

Advanced: What safety precautions are critical during synthesis and handling?

Answer:

  • Hazard Mitigation :
    • Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
    • Avoid skin contact with intermediates; some analogs show CYP3A4 inhibition .
  • Storage : Stabilize the compound at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.